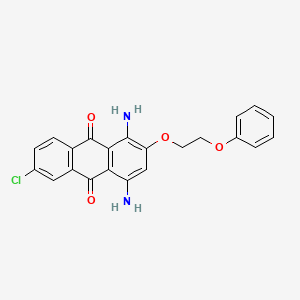
1,4-Diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This particular compound is characterized by the presence of amino, chloro, and phenoxyethoxy groups attached to the anthracene core, which significantly influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione typically involves multiple steps, starting from the anthracene core. The process includes:
Nitration: Introduction of nitro groups at specific positions on the anthracene ring.
Reduction: Conversion of nitro groups to amino groups using reducing agents such as tin(II) chloride or iron powder.
Halogenation: Introduction of a chloro group using chlorinating agents like thionyl chloride.
Etherification: Attachment of the phenoxyethoxy group through a nucleophilic substitution reaction, often using phenol and ethylene oxide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted anthracene derivatives.
Scientific Research Applications
1,4-Diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in photodynamic therapy due to its photophysical properties.
Industry: Utilized in the production of OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 1,4-Diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to fluorescence or phosphorescence. This property is exploited in various applications such as imaging and optoelectronics . The molecular targets and pathways involved include the interaction with specific wavelengths of light and the transfer of energy to nearby molecules or structures.
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-9,10-anthracenedione: Another anthracene derivative with amino groups at different positions.
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and used in similar applications
Uniqueness
1,4-Diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione is unique due to the specific arrangement of its functional groups, which imparts distinct photophysical properties and reactivity. The presence of both amino and chloro groups, along with the phenoxyethoxy moiety, allows for a wide range of chemical modifications and applications .
Properties
CAS No. |
88605-45-2 |
|---|---|
Molecular Formula |
C22H17ClN2O4 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
1,4-diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H17ClN2O4/c23-12-6-7-14-15(10-12)22(27)18-16(24)11-17(20(25)19(18)21(14)26)29-9-8-28-13-4-2-1-3-5-13/h1-7,10-11H,8-9,24-25H2 |
InChI Key |
AOMQDWRXGZDSPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















